Cas no 845538-59-2 (2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide)

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide is a halogenated ketone derivative with a pyridine core, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it valuable for nucleophilic substitution and cross-coupling reactions. Its hydrobromide salt form improves stability and solubility, facilitating handling in synthetic applications. The compound is particularly useful in the development of heterocyclic compounds and bioactive molecules, owing to its ability to introduce functionalized pyridine motifs. High purity and consistent quality ensure reliable performance in research and industrial settings.
2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide structure
845538-59-2 structure
Product name:2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide
CAS No:845538-59-2
MF:C7H5NOFBr.HBr
MW:298.935
MDL:MFCD18910094
CID:4215271
PubChem ID:44818832

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-bromo-1-(3-fluoro-4-pyridinyl)-, hydrobromide
    • Ethanone, 2-bromo-1-(3-fluoro-4-pyridinyl)-, hydrobromide (1:1)
    • VIB53859
    • 845538-59-2
    • 2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-onehydrobromide
    • 2-bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide
    • DB-202859
    • 977-024-1
    • 2-bromo-1-(3-fluoropyridin-4-yl)ethanone;hydrobromide
    • SCHEMBL4518864
    • 2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
    • VZCCJAZIHFEEDD-UHFFFAOYSA-N
    • EN300-243698
    • 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide
    • MDL: MFCD18910094
    • Inchi: InChI=1S/C7H5BrFNO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H
    • InChI Key: VZCCJAZIHFEEDD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 298.87797Da
  • Monoisotopic Mass: 296.88002Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30Ų

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1079641-1g
2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
1g
$970.0 2023-01-25
Enamine
EN300-243698-1.0g
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
1.0g
$1343.0 2024-06-19
Enamine
EN300-243698-0.1g
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
0.1g
$466.0 2024-06-19
Enamine
EN300-243698-5g
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
5g
$3894.0 2023-09-15
A2B Chem LLC
AV85429-250mg
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
250mg
$737.00 2024-04-19
Aaron
AR01AV4X-50mg
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
50mg
$454.00 2025-02-09
Aaron
AR01AV4X-2.5g
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
2.5g
$3643.00 2023-12-14
1PlusChem
1P01AUWL-250mg
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
250mg
$933.00 2025-03-19
A2B Chem LLC
AV85429-5g
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
5g
$4134.00 2024-04-19
Enamine
EN300-243698-5.0g
2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-one hydrobromide
845538-59-2 95%
5.0g
$3894.0 2024-06-19

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide Related Literature

Additional information on 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide: A Comprehensive Overview

The compound 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide (CAS No. 845538-59-2) is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural features and potential biological activities. The molecule consists of a pyridine ring substituted with a fluorine atom at the 3-position and a bromo group at the 4-position, which is further connected to an ethanone moiety bearing a bromine substituent. This combination of functional groups renders the compound highly versatile in terms of reactivity and bioavailability.

Recent studies have highlighted the importance of fluorinated pyridines in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the fluorine atom at the 3-position of the pyridine ring enhances the compound's electronic properties, making it an attractive candidate for various biochemical interactions. Additionally, the bromine substituent at the ethanone position contributes to the molecule's lipophilicity, which is crucial for its absorption and distribution within biological systems.

The synthesis of 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide involves a multi-step process that typically begins with the preparation of the pyridine derivative. Researchers have employed various methodologies, including nucleophilic aromatic substitution and Friedel-Crafts alkylation, to achieve high yields and purity. The hydrobromide salt form of this compound is particularly advantageous for pharmaceutical applications due to its enhanced solubility in aqueous media.

One of the most promising applications of this compound lies in its potential as a lead molecule for anti-cancer drug development. Recent in vitro studies have demonstrated that 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. This activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

In addition to its therapeutic potential, this compound has also been explored for its role in chemical synthesis as an intermediate for constructing more complex molecular frameworks. Its bromine substituent makes it amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in organic synthesis.

From a safety standpoint, CAS No. 845538-59-2 has undergone rigorous toxicological evaluation to ensure its safe handling and use in research settings. Acute toxicity studies indicate that the compound exhibits low toxicity when administered at recommended doses, though prolonged exposure or high concentrations may necessitate protective measures.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of 2-Bromo-1-(3-fluoropyridin-4-y l)ethan-one Hydrobromide, with particular emphasis on improving its bioavailability and reducing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield further insights into its therapeutic potential and pave the way for clinical trials.

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Amadis Chemical Company Limited
(CAS:845538-59-2)2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one Hydrobromide
A1054545
Purity:99%
Quantity:1g
Price ($):873.0